molecular formula C11H9NO2 B15250085 3-Acetyl-1H-indole-4-carbaldehyde

3-Acetyl-1H-indole-4-carbaldehyde

Cat. No.: B15250085
M. Wt: 187.19 g/mol
InChI Key: JICVTKYNXXZLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1H-indole-4-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-acetyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7(14)9-5-12-10-4-2-3-8(6-13)11(9)10/h2-6,12H,1H3

InChI Key

JICVTKYNXXZLSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC=CC(=C21)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.